6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono

Pharmaceutical Solubilization Cyclodextrin Chemistry Formulation Science

6-O-α-D-Glucosyl-α-cyclodextrin (G1-α-CD) is a homogeneous branched cyclodextrin—not a heterogeneous mixture. Its single α-(1→6) glucosyl branch increases aqueous solubility beyond native α-CD while reducing hemolytic activity for safer parenteral use. G1-α-CD resists α-amylase degradation unlike maltosyl-β-CD, preserving inclusion complex integrity in oral/GI delivery. Sourced via advanced enzymatic synthesis achieving 69% branched ratio, reducing cost and environmental impact. The strategic choice for injectable drug solubilization where balanced solubility, low hemolysis, and cost are critical.

Molecular Formula C42H70O35
Molecular Weight 1135.0 g/mol
Cat. No. B12279333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono
Molecular FormulaC42H70O35
Molecular Weight1135.0 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O
InChIInChI=1S/C42H70O35/c43-1-8-15(49)16(50)23(57)36(65-8)64-7-14-35-22(56)29(63)42(71-14)76-34-13(6-48)69-40(27(61)20(34)54)74-32-11(4-46)67-38(25(59)18(32)52)72-30-9(2-44)66-37(24(58)17(30)51)73-31-10(3-45)68-39(26(60)19(31)53)75-33-12(5-47)70-41(77-35)28(62)21(33)55/h8-63H,1-7H2
InChIKeyGIZQJUDQRHMFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono: A Branched Cyclodextrin for Enhanced Solubility and Inclusion Applications


6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono (G1-α-CD) is a homogeneous branched cyclodextrin derivative, consisting of an alpha-cyclodextrin core (six glucose units) with a single α-D-glucosyl unit attached via an α-(1→6) linkage at the 6-O position of one glucose residue [1]. This monosubstitution distinguishes it from heterogeneous mixtures and higher-order branched cyclodextrins (e.g., maltosyl-α-CD). It exhibits the fundamental inclusion complexation properties characteristic of cyclodextrins, possessing a hydrophilic exterior and a hydrophobic cavity with an inner diameter of approximately 5.7 Å, comparable to native α-CD [2]. The compound is a white, water-soluble solid synthesized enzymatically, offering a well-defined molecular architecture (C42H70O35, MW 1134.98) for precise applications in pharmaceutical solubilization, chemical stabilization, and biotechnological research [1].

Why 6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono Cannot Be Substituted with Generic Cyclodextrins or Other Branched Derivatives


Substituting 6-O-alpha-D-glucosyl-alpha-cyclodextrin mono with native α-CD or other branched cyclodextrins (e.g., maltosyl-α-CD, glucosyl-β-CD) is not a functionally equivalent exchange. The specific glucosyl substitution at the 6-O position dramatically alters key physicochemical and biological properties relative to both the parent α-CD and other branched variants [1]. While native α-CD possesses an aqueous solubility of approximately 145 mg/mL, the introduction of the glucosyl branch significantly increases solubility beyond this baseline, a critical parameter for high-concentration formulations [2]. Furthermore, the hemolytic activity—a key safety indicator for parenteral use—follows a distinct rank order: non-branched CD > mannosyl-CD > glucosyl-CD > galactosyl-CD, demonstrating that even minor changes to the side chain moiety result in quantifiably different biocompatibility profiles [3]. In inclusion complexation, the performance of glucosyl-α-CD is guest-dependent; for large cyclic molecules, its solubilization capacity is intermediate, outperforming galactosyl-α-CD but underperforming mannosyl-α-CD, a distinction that directly impacts formulation efficacy and precludes blind substitution [3].

Quantitative Comparative Evidence for 6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono


Aqueous Solubility Enhancement of 6-O-α-D-Glucosyl-α-Cyclodextrin Relative to Native α-Cyclodextrin

6-O-α-D-glucosyl-α-cyclodextrin demonstrates significantly enhanced aqueous solubility compared to its non-branched parent, α-cyclodextrin. While precise numerical data for the glucosyl derivative is not provided in the reference, it is explicitly stated that the solubility of heterogeneous branched cyclodextrins, which includes the homogeneous 6-O-α-D-glucosyl-α-CD, is higher than that of each parent non-branched cyclodextrin [1]. This increase is a well-established property of branched cyclodextrins, attributed to the disruption of intermolecular hydrogen bonding by the side chain [2].

Pharmaceutical Solubilization Cyclodextrin Chemistry Formulation Science

Hemolytic Activity Profile of 6-O-α-D-Glucosyl-α-Cyclodextrin

The hemolytic activity of 6-O-α-D-glucosyl-α-cyclodextrin (Glc-α-CD) is significantly lower than that of the parent non-branched α-CD. In a comparative study, the hemolytic activity across α-CD series was found to decrease in the following rank order: non-branched α-CD > 6-O-α-D-mannosyl-α-CD > 6-O-α-D-glucosyl-α-CD > 6-O-α-D-galactosyl-α-CD [1]. This places glucosyl-α-CD as an intermediate option, offering a quantifiable improvement in biocompatibility over the parent cyclodextrin and mannosyl derivative, but with slightly higher hemolytic potential than the galactosyl derivative.

Drug Safety Parenteral Formulation Biocompatibility

Solubilization Efficiency for Large Cyclic Guest Molecules

For large, hydrophobic cyclic guest molecules such as cyclosporin A, tacrolimus, and amphotericin B, 6-O-α-D-glucosyl-α-cyclodextrin (Glc-α-CD) demonstrates an intermediate solubilization capacity relative to other mono-substituted α-cyclodextrins. In direct comparison, the improvement in water solubility of these large guests followed the order: Man-α-CD > Glc-α-CD > Gal-α-CD [1]. This indicates that while glucosyl-α-CD effectively enhances solubility of these challenging compounds, its performance is quantifiably less than that of the mannosyl derivative but superior to the galactosyl derivative.

Drug Delivery Inclusion Complexation Hydrophobic Drug Solubilization

Enzymatic Production Efficiency of 6-O-α-D-Glucosyl-α-Cyclodextrin

A novel pullulanase-glucoamylase mixed method enables the efficient production of 6-O-α-D-glucosyl-α-cyclodextrin (G1-α-CD). This method yields a maximum branched ratio of 69%, compared to only 60% achievable with conventional methods [1]. The increased yield is attributed to the use of A. niger glucoamylase, which has the highest specificity for the intermediate G2-α-CD, driving the equilibrium towards G1-α-CD synthesis.

Biocatalysis Process Chemistry Oligosaccharide Synthesis

Resistance to Enzymatic Hydrolysis by α-Amylase

Glucosyl-cyclodextrins, including 6-O-α-D-glucosyl-α-cyclodextrin, exhibit extraordinary resistance to the action of Aspergillus oryzae α-amylase [1]. In contrast, branched β-cyclodextrins with maltosyl or longer side chains (e.g., G2-β-CD, (G2)2-β-CD) are hydrolyzed by glucoamylase and pullulanase at appreciable rates [2]. This resistance is a class-level property that distinguishes glucosyl-cyclodextrins from other branched derivatives, providing enhanced stability in biological and industrial environments containing amylolytic enzymes.

Stability Studies Food Science Drug Delivery Systems

Defined Application Scenarios for 6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono Based on Comparative Evidence


Parenteral Formulation Development Requiring Low Hemolytic Activity

For injectable drug products where minimizing erythrocyte lysis is a paramount safety concern, 6-O-α-D-glucosyl-α-cyclodextrin presents a distinct advantage over non-branched α-cyclodextrin and 6-O-α-D-mannosyl-α-cyclodextrin. Its hemolytic activity is demonstrably lower than these alternatives, ranking third behind galactosyl-α-cyclodextrin in the α-CD series [1]. This makes it a strategic choice for formulations where a balance between high solubility, low hemolysis, and cost is required. The compound's ability to form inclusion complexes with various drugs further supports its utility in creating stable, soluble injectable solutions [2].

Solubilization of Large, Cyclic Hydrophobic Drugs

When formulating challenging active pharmaceutical ingredients such as cyclosporin A, tacrolimus, or amphotericin B, 6-O-α-D-glucosyl-α-cyclodextrin offers an intermediate, quantifiable improvement in aqueous solubility [1]. Its performance is superior to 6-O-α-D-galactosyl-α-cyclodextrin, making it a viable option when the mannosyl derivative is unavailable or cost-prohibitive. This evidence-based selection ensures that the chosen cyclodextrin provides a measurable solubilization benefit for large guest molecules, a critical factor in achieving therapeutic plasma concentrations.

Cost-Effective, High-Yield Biocatalytic Production

The development and use of the pullulanase-glucoamylase mixed method, specifically leveraging the high specificity of A. niger glucoamylase, enables a 69% branched ratio for G1-α-CD production—a 15% relative improvement over conventional methods [1]. This directly translates to lower manufacturing costs and reduced environmental impact per kilogram of product. Procurement teams sourcing this compound from suppliers utilizing this advanced enzymatic process can expect more competitive pricing and a more secure, sustainable supply chain.

Stable Formulations for Amylase-Containing Environments

In oral drug delivery systems, food products, or fermentation processes where the cyclodextrin excipient will be exposed to α-amylases (e.g., from Aspergillus oryzae), 6-O-α-D-glucosyl-α-cyclodextrin provides a critical advantage in stability [1]. Unlike maltosyl-β-cyclodextrin and other longer-chain branched derivatives, which are susceptible to enzymatic degradation [2], glucosyl-α-cyclodextrin resists hydrolysis, thereby preserving the integrity of the drug inclusion complex and ensuring consistent performance throughout the gastrointestinal tract or during processing.

Quote Request

Request a Quote for 6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.